3-Chloro-2,4-dimethylphenol

Description

BenchChem offers high-quality 3-Chloro-2,4-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,4-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

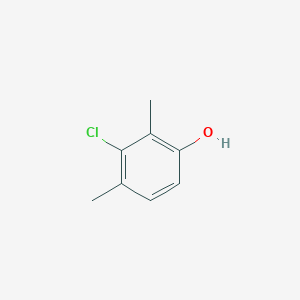

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4-dimethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMOUSPMWQFEPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural and Functional Divergence of 3-chloro-2,4-xylenol and 4-chloro-3,5-xylenol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the realm of phenolic compounds, isomerism dictates a molecule's physicochemical properties and biological activity. This guide provides a comprehensive analysis of two isomeric chloroxylenols: 3-chloro-2,4-xylenol and the widely recognized antiseptic, 4-chloro-3,5-xylenol (PCMX). While structurally similar, the nuanced differences in the placement of their substituent groups lead to distinct characteristics, impacting their synthesis, potential applications, and biological efficacy. This document serves as a technical resource for professionals in research and drug development, offering a detailed comparison of these two isomers.

Unraveling the Structural Nuances

At the heart of the differences between these two molecules lies the specific arrangement of the chloro and methyl groups on the phenol ring. Both compounds share the same molecular formula, C₈H₉ClO, and a molecular weight of 156.61 g/mol .[1][2] However, the positional isomerism of the substituents creates distinct chemical environments that influence their properties.

4-chloro-3,5-xylenol (PCMX) , the more common and commercially significant isomer, features a chlorine atom at the para position (position 4) relative to the hydroxyl group, with two methyl groups at the meta positions (positions 3 and 5).[1] This symmetrical arrangement contributes to its stable crystalline structure.[3]

3-chloro-2,4-xylenol , a less-studied isomer, has the chlorine atom at a meta position (position 3) relative to the hydroxyl group, and the methyl groups are located at ortho and para positions (positions 2 and 4, respectively). This asymmetrical substitution pattern can be expected to influence its polarity, steric hindrance, and ultimately, its reactivity and interaction with biological targets.

To visually represent this fundamental difference, the following diagram illustrates the distinct molecular architectures.

Caption: Molecular structures of 3-chloro-2,4-xylenol and 4-chloro-3,5-xylenol.

Comparative Physicochemical Properties

The differing substitution patterns directly influence the physicochemical properties of these isomers. A comprehensive comparison is essential for predicting their behavior in various formulations and biological systems.

| Property | 3-chloro-2,4-xylenol | 4-chloro-3,5-xylenol (PCMX) | References |

| Molecular Formula | C₈H₉ClO | C₈H₉ClO | [1][2] |

| Molecular Weight | 156.61 g/mol | 156.61 g/mol | [1][2] |

| Appearance | Solid | White to cream crystalline powder | [2][3] |

| Melting Point | Data not readily available | 114-116 °C | [3] |

| Boiling Point | Data not readily available | 246 °C | [1] |

| Water Solubility | Data not readily available | 0.3 g/L (20 °C) | [1] |

| Solubility in Organics | Data not readily available | Soluble in alcohols, ethers, and polyglycols | [3] |

Note: The lack of readily available experimental data for 3-chloro-2,4-xylenol highlights the need for further characterization of this isomer.

Synthesis Strategies and Mechanistic Considerations

The synthesis of chlorinated xylenols primarily involves the electrophilic chlorination of the corresponding xylenol precursor. The regioselectivity of this reaction is highly dependent on the starting material and the chlorinating agent used.

Synthesis of 4-chloro-3,5-xylenol (PCMX)

The industrial production of 4-chloro-3,5-xylenol typically starts with 3,5-dimethylphenol.[4] The key to a successful synthesis is the selective chlorination at the para-position.

Common Chlorinating Agents:

-

Sulfuryl chloride (SO₂Cl₂): This is a widely used reagent for the chlorination of phenols.[4] The reaction often employs a catalyst to enhance regioselectivity.

-

Chlorine gas (Cl₂): Direct chlorination with chlorine gas is also a viable method.[5]

-

N-Chlorosuccinimide (NCS): This reagent offers a milder alternative for chlorination.[6]

A Representative Laboratory-Scale Synthesis Protocol for 4-chloro-3,5-xylenol:

-

Reaction Setup: In a well-ventilated fume hood, a reaction flask is charged with 3,5-dimethylphenol and a suitable solvent, such as carbon tetrachloride.[6]

-

Catalyst Addition: A Lewis acid catalyst, for example, aluminum trichloride or ferric chloride, is added to the mixture.[6]

-

Chlorination: The chlorinating agent, such as N-chlorosuccinimide, is added portion-wise to control the reaction temperature, which is typically maintained between 70-80°C.[6]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration. The product is then purified by recrystallization from a suitable solvent like chloroform to yield white crystals of 4-chloro-3,5-xylenol.[6]

Caption: General synthesis workflow for 4-chloro-3,5-xylenol.

Synthesis of 3-chloro-2,4-xylenol

The synthesis of 3-chloro-2,4-xylenol starts with 2,4-dimethylphenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring make the selective introduction of a chlorine atom at the 3-position a significant challenge. The hydroxyl group is a strong activating ortho-, para-director, while the methyl groups are weaker activating ortho-, para-directors. This means that chlorination is likely to occur at positions 5 and 6.

Achieving chlorination at the sterically hindered and electronically less favored 3-position would likely require specialized synthetic strategies. One possible, though unconfirmed, approach could involve a multi-step synthesis with blocking groups to direct the chlorination to the desired position.

Hypothetical Synthetic Approach:

Applications and Biological Activity: A Tale of Two Isomers

The applications and biological activities of these isomers are largely dictated by their commercial availability and historical use.

4-chloro-3,5-xylenol (PCMX): The Established Antiseptic

4-chloro-3,5-xylenol is a well-established and widely used antiseptic and disinfectant.[7] Its broad-spectrum antimicrobial activity makes it a key ingredient in numerous products, including:

-

Antiseptic soaps and hand sanitizers [3]

-

Wound-cleansing applications [8]

-

Household disinfectants [8]

-

Preservative in cosmetics and pharmaceuticals [3]

The antimicrobial mechanism of PCMX is attributed to its ability to disrupt the microbial cell wall and inactivate essential cellular enzymes.[7] It is particularly effective against Gram-positive bacteria.[9]

3-chloro-2,4-xylenol: An Unexplored Frontier

In stark contrast to its well-known isomer, there is a significant lack of information regarding the applications and biological activity of 3-chloro-2,4-xylenol. This may be due to the challenges associated with its selective synthesis and the overshadowing success of PCMX.

The different positioning of the chlorine and methyl groups in 3-chloro-2,4-xylenol could potentially lead to a different spectrum of antimicrobial activity or other biological effects. Further research is warranted to explore the potential of this lesser-known isomer. Comparative studies on the antimicrobial efficacy of various chloroxylenol isomers would be of great value to the scientific community.

Conclusion and Future Perspectives

This technical guide has highlighted the fundamental structural differences between 3-chloro-2,4-xylenol and 4-chloro-3,5-xylenol and the profound impact of this isomerism on their properties and applications. While 4-chloro-3,5-xylenol (PCMX) is a cornerstone of the antiseptic and disinfectant market, 3-chloro-2,4-xylenol remains largely unexplored.

The key takeaways for researchers and drug development professionals are:

-

Structure-Activity Relationship: The seemingly minor shift in substituent positions has significant consequences for the molecule's properties and, likely, its biological interactions.

-

Synthesis as a Barrier: The lack of a straightforward and selective synthesis for 3-chloro-2,4-xylenol has likely hindered its investigation and potential commercialization.

-

Untapped Potential: The biological activity of 3-chloro-2,4-xylenol is an open area for research. It may possess unique antimicrobial properties or other therapeutic benefits that differ from PCMX.

Future research should focus on developing efficient synthetic routes to 3-chloro-2,4-xylenol to enable a thorough investigation of its physicochemical properties and a comprehensive evaluation of its biological activity. Such studies could unveil a novel antiseptic agent or a valuable intermediate for the synthesis of new pharmaceutical compounds.

References

-

ResearchGate. (2024). Synthesis of Novel PCMX Derivative. Retrieved from [Link]

- Google Patents. (n.d.). CN103351282B - Preparing method for 4-chlorine-3,5-xylenol.

- Google Patents. (n.d.). EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols.

- Google Patents. (n.d.). CN110452094B - Method for preparing 2,4-dichlorophenol by catalytic chlorination of phenol.

- Google Patents. (n.d.). DE2649112A1 - METHOD OF CHLORINATION OF XYLENOLS.

-

PubChem. (n.d.). 2,4-Dichloro-3,5-dimethylphenol. Retrieved from [Link]

- Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.

-

Quick Company. (n.d.). A Process For Preparing 2,4 Dimethylthiophenol. Retrieved from [Link]

-

SciSpace. (2022). Comparative Study of Disinfectants and Conventional Antibiotics Efficacy on Selected ESKAPE Pathogens. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroxylenol. Retrieved from [Link]

-

European Review for Medical and Pharmacological Sciences. (n.d.). Antibacterial activity of chloroxylenol and thymol against pathogenic bacteria isolated from under long nails. Retrieved from [Link]

-

MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2,4-dimethylphenol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). chloroxylenol, 88-04-0. Retrieved from [Link]

-

International Journal of Environmental Research and Public Health. (2021). Environmental occurrence, ecological risks, and microbial interactions of p-chloro-m-xylenol: An emerging ubiquitous antimicrobial agent. Retrieved from [Link]

- Google Patents. (n.d.). CN103214350A - Preparation method of chloroxylenol.

-

PMC. (n.d.). Development and In Vitro Validation of Antibacterial Paints Containing Chloroxylenol and Terpineol. Retrieved from [Link]

-

International Water Power & Dam Construction. (n.d.). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS*. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3,5-dimethylphenol. Retrieved from [Link]

-

LookChem. (n.d.). 4-Chloro-3,5-dimethylphenol (PCMX). Retrieved from [Link]

Sources

- 1. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 2. 3-Chloro-2,4-dimethylphenol | C8H9ClO | CID 17911750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chloroxylenol, 88-04-0 [thegoodscentscompany.com]

- 4. CN110452094B - Method for preparing 2,4-dichlorophenol by catalytic chlorination of phenol - Google Patents [patents.google.com]

- 5. CN103351282B - Preparing method for 4-chlorine-3,5-xylenol - Google Patents [patents.google.com]

- 6. CN103214350A - Preparation method of chloroxylenol - Google Patents [patents.google.com]

- 7. 2,4-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 8. atamankimya.com [atamankimya.com]

- 9. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 3-Chloro-2,4-dimethylphenol: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-2,4-dimethylphenol is a substituted phenolic compound with significant potential for use in various research and development applications. However, a comprehensive understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide synthesizes available data to provide a detailed overview of the hazards, handling protocols, and emergency procedures associated with this compound. It is imperative to note that while specific safety data for 3-Chloro-2,4-dimethylphenol is limited, valuable insights can be drawn from the well-documented profiles of structurally related chlorinated and methylated phenols. This guide will therefore leverage this information to establish a robust framework for safe laboratory practices, while clearly indicating where data has been extrapolated.

Chemical Identity and Physicochemical Properties

A thorough understanding of a chemical's fundamental properties is the bedrock of a robust safety assessment. These characteristics influence its behavior, potential for exposure, and appropriate handling and storage measures.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | |

| Molecular Weight | 156.61 g/mol | |

| CAS Number | 56680-84-3 | |

| Appearance | Data not available; likely a solid at room temperature based on related compounds. | Inferred |

| Solubility | Data not available; expected to have limited solubility in water and be soluble in organic solvents. | Inferred |

Hazard Identification and GHS Classification

Based on the hazard profiles of analogous compounds like 2,4-dimethylphenol and other chlorinated phenols, 3-Chloro-2,4-dimethylphenol is anticipated to be a hazardous substance. The primary hazards are expected to be acute toxicity, skin corrosion, and serious eye damage.

Anticipated GHS Hazard Classifications:

-

Acute Toxicity (Oral, Dermal): Likely to be toxic if swallowed or in contact with skin.[1]

-

Skin Corrosion/Irritation: Expected to cause severe skin burns and damage.[1]

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye damage.[1]

-

Aquatic Hazard (Acute and Chronic): Likely to be toxic to aquatic life with long-lasting effects.[1]

The following DOT script visualizes the anticipated GHS pictograms for 3-Chloro-2,4-dimethylphenol, reflecting its potential hazards.

Caption: Anticipated GHS Pictograms for 3-Chloro-2,4-dimethylphenol.

Exposure Controls and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent exposure controls and the consistent use of appropriate personal protective equipment are non-negotiable when handling 3-Chloro-2,4-dimethylphenol. The causality behind these recommendations lies in preventing dermal, ocular, and respiratory contact with a potentially corrosive and toxic substance.

Engineering Controls

-

Fume Hood: All work with 3-Chloro-2,4-dimethylphenol, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Eyewash Stations and Safety Showers: Immediate access to a functional eyewash station and safety shower is critical in case of accidental contact.[2][3]

Personal Protective Equipment (PPE)

The selection of PPE is a critical control point in mitigating exposure risk. The following recommendations are based on best practices for handling corrosive and toxic phenolic compounds.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][3]

-

Hand Protection: Due to the high risk of skin absorption and corrosion, robust hand protection is essential. Nitrile gloves may not offer sufficient protection against phenols.[4] It is recommended to use double gloving with a heavier-duty glove, such as butyl rubber or Viton, as the outer layer.[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, a chemically resistant apron is also recommended.[4]

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][5]

The logical workflow for selecting and using PPE is illustrated in the following diagram.

Caption: Workflow for PPE selection and use.

Safe Handling, Storage, and Disposal

Handling

-

Always handle 3-Chloro-2,4-dimethylphenol within a chemical fume hood.[3]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools and ensure electrical grounding to prevent static discharge.

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][2]

-

Keep containers tightly closed to prevent contamination and leakage.[1][2]

-

Store away from oxidizing agents, bases, acid chlorides, and acid anhydrides.[6]

Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways, as it is expected to be toxic to aquatic life.[1]

-

Contaminated packaging should be treated as hazardous waste.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in mitigating the effects of exposure to phenolic compounds. The anesthetic properties of phenols can delay the sensation of pain, leading to more severe injury if not addressed promptly.[7]

First Aid Measures

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5] The use of polyethylene glycol (PEG) solutions to decontaminate skin exposed to phenols is also recommended.[4][7]

-

In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

-

In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response Protocol

A spill of 3-Chloro-2,4-dimethylphenol should be treated as a serious incident requiring a coordinated and cautious response.

-

Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear the appropriate PPE as outlined in Section 3.2.

-

Containment and Cleanup:

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste.

The following diagram outlines the decision-making process for responding to a chemical spill.

Caption: Decision workflow for chemical spill response.

Toxicological Information

For the related compound 2,4-dimethylphenol, the following LD50 values have been reported:

These values suggest a moderate to high level of acute toxicity. It is reasonable to assume that 3-Chloro-2,4-dimethylphenol exhibits a similar or potentially higher level of toxicity.

Conclusion

While a comprehensive, experimentally-derived safety data sheet for 3-Chloro-2,4-dimethylphenol is not currently available, a conservative and scientifically sound approach to its handling can be developed by examining the properties of structurally similar compounds. The available data strongly suggests that this compound should be treated as a corrosive and acutely toxic substance, with potential for long-term environmental effects. Adherence to the stringent engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide is essential for ensuring a safe laboratory environment for all personnel. As more specific data becomes available, these recommendations should be reviewed and updated accordingly.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethylphenol, 99%. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-3,5-dimethylphenol. Retrieved from [Link]

-

New Jersey Department of Health. (2009, January). 2,4-Dimethylphenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Wojcieszynska, D., & Guzik, U. (2020). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 17(15), 5575. [Link]

-

U.S. Environmental Protection Agency. (2015). Update of Human Health Ambient Water Quality Criteria: 2,4-Dimethylphenol 105-67-9. Retrieved from [Link]

-

AERU - University of Hertfordshire. (n.d.). 2,4-dimethylphenol. Retrieved from [Link]

-

University of Colorado Boulder Environmental Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

-

CPAChem. (2023, December 5). Safety data sheet. Retrieved from [Link]

-

University of St Andrews. (n.d.). Phenol - First Aid Guidance. Retrieved from [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 5. nj.gov [nj.gov]

- 6. 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Phenol - First Aid Guidance | Current Staff | University of St Andrews [st-andrews.ac.uk]

- 8. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 3-Chloro-2,4-Dimethylphenol (Research Grade)

[1]

Executive Summary

3-Chloro-2,4-dimethylphenol (CAS: 56680-84-3) is a halogenated phenolic isomer used primarily as a high-purity reference standard in impurity profiling and as a specialized intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2][3][4][5][6][7] Unlike its widely used isomer Chloroxylenol (PCMX) (4-chloro-3,5-dimethylphenol), the 3-chloro-2,4-dimethylphenol isomer presents unique steric and electronic characteristics due to the placement of the chlorine atom between two methyl groups (in the 2,4-xylenol framework) or adjacent to them, depending on the specific numbering convention used in synthesis.[1]

This guide addresses the critical challenge of regioselectivity . Direct chlorination of 2,4-dimethylphenol predominantly yields the 6-chloro isomer due to electronic directing effects.[1] Consequently, acquiring "Research Grade" 3-chloro-2,4-dimethylphenol requires targeted synthetic pathways and rigorous validation to ensure the absence of the thermodynamically favored 6-chloro byproduct.[1]

Chemical Identity & Physicochemical Profile[1][2][5][6][8]

The integrity of research data depends on the precise characterization of the starting material.[1] The 3-chloro isomer is structurally characterized by significant steric crowding around the hydroxyl and chlorine groups.[1]

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Systematic Name | 3-Chloro-2,4-dimethylphenol | IUPAC |

| CAS Number | 56680-84-3 | Distinct from PCMX (88-04-0) |

| Molecular Formula | C₈H₉ClO | |

| Molecular Weight | 156.61 g/mol | |

| Appearance | White to pale pink crystalline needles | Oxidizes slightly upon air exposure |

| Melting Point | 68–72 °C (Typical) | Lower than PCMX (114–116 °C) |

| pKa | ~10.2 (Predicted) | Acidity attenuated by steric shielding |

| Solubility | Soluble in alcohols, DCM, DMSO; Low in water | Lipophilic character dominates |

Synthetic Pathways & Regiochemistry

The Regioselectivity Challenge

In the electrophilic aromatic substitution of 2,4-dimethylphenol , the hydroxyl group (-OH) is the strongest activating group and directs incoming electrophiles to the ortho and para positions.[1]

-

Position 6 (Ortho): Open and highly activated.[1]

-

Position 2 (Ortho): Blocked by a methyl group.[1]

-

Position 3 (Meta): Deactivated relative to ortho/para and sterically hindered between the C2 and C4 methyl groups.[1]

Therefore, direct chlorination of 2,4-dimethylphenol almost exclusively yields 6-chloro-2,4-dimethylphenol .[1] Producing the 3-chloro isomer requires an indirect "Research Grade" route, often involving a Sandmeyer reaction or a Blocking/Deblocking strategy .[1]

Experimental Protocol: Targeted Synthesis Strategy

Note: This protocol outlines the logic for accessing the difficult 3-position.

Phase A: Precursor Synthesis (via Nitration/Reduction)[1]

-

Starting Material: 2,4-Dimethylaniline (more amenable to meta-substitution manipulation than phenol).[1]

-

Protection: Acetylation to 2,4-dimethylacetanilide to moderate reactivity.[1]

-

Nitration: Targeted nitration often yields a mixture; the 3-nitro isomer is isolated via fractional crystallization or column chromatography.[1]

-

Hydrolysis & Reduction: Conversion to 3-amino-2,4-dimethylphenol .

Phase B: Sandmeyer Reaction (The Specificity Step)

This step ensures the chlorine is placed exactly at position 3, avoiding the thermodynamic trap of position 6.[1]

-

Diazotization:

-

Dissolve 3-amino-2,4-dimethylphenol in HCl at 0°C.

-

Add NaNO₂ dropwise to form the diazonium salt.[1]

-

-

Substitution:

-

Workup:

Phase C: Purification (Research Grade)[1]

Visualization: Synthesis & Purification Logic[1]

The following diagram illustrates the divergence between the common industrial route (yielding the wrong isomer) and the targeted research pathway.

Figure 1: Comparison of synthetic pathways highlighting the necessity of the Sandmeyer route for the 3-chloro isomer.

Analytical Characterization

For research applications, distinguishing the 3-chloro isomer from the 6-chloro isomer is paramount.[1]

Nuclear Magnetic Resonance (NMR)[1][4]

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Region: The 6-chloro isomer typically shows two singlets (or meta-coupled doublets) due to the symmetry of the 1,2,4,6-substitution pattern.[1] The 3-chloro isomer (1,2,3,4-substitution) breaks this symmetry differently.[1] Look for a doublet pattern (

Hz) for the protons at C5 and C6.[1] -

Methyl Groups: Two distinct singlets around

2.2–2.3 ppm.[1] The C2-methyl in the 3-chloro isomer is flanked by OH and Cl, causing a specific downfield shift compared to the 6-chloro isomer.[1]

-

Mass Spectrometry (GC-MS)[1]

-

Molecular Ion:

156 (M+) and 158 (M+2) in a 3:1 ratio (characteristic of Chlorine).[1] -

Fragmentation: Loss of methyl (

) and CO (

Applications in Research & Development

-

Impurity Profiling: Used as a certified reference material (CRM) to quantify byproducts in the industrial production of 2,4-xylenol and PCMX.[1]

-

Pharmaceutical Intermediates: The 3-chloro position provides a unique handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl scaffolds where steric bulk near the biaryl axis is required to induce atropisomerism.[1]

-

Antimicrobial Studies: Researchers use this isomer to study Structure-Activity Relationships (SAR), comparing its efficacy against PCMX to understand the role of halogen placement in phenolic membrane disruption.[1]

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Handle under inert atmosphere (Nitrogen/Argon) if high purity is critical, as phenols can oxidize to quinones over time.[1]

-

Storage: 2–8°C, desiccated, away from light.

References

-

Sigma-Aldrich. Product Specification: 3-Chloro-2,4-dimethylphenol (CAS 56680-84-3).[1][2][4][6] Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7771 (2,4-Dimethylphenol) and Isomers.[1] Retrieved from [1]

-

GuideChem. Chemical Properties and Suppliers for 3-Chloro-2,4-dimethylphenol. Retrieved from

-

Royal Holloway Research Repository. Kinetic Study of the Reaction of Sulphuryl Chloride with Some Phenols (Regioselectivity Data). Retrieved from [1]

Sources

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. 3260-87-5|3-Chloro-2-methylphenol|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 3-Chloro-2,4-dimethylphenol [sigmaaldrich.com]

- 8. 2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DE4223979C2 - Process for the preparation of 2,4-dimethylphenol - Google Patents [patents.google.com]

- 10. Chemical Reactivity [www2.chemistry.msu.edu]

IUPAC name and synonyms for 3-Chloro-2,4-dimethylphenol

This guide is structured as a technical monograph designed for researchers and drug development professionals. It prioritizes chemical precision, distinguishing the target compound from its common commercial isomers, and provides a rigorous analysis of its synthesis and properties.

Chemical Identity, Synthesis, and Characterization

Executive Summary & Chemical Identity

3-Chloro-2,4-dimethylphenol (CAS: 56680-84-3) is a chlorinated phenolic compound and a structural isomer of the widely used antiseptic Chloroxylenol (PCMX).[1][2][3][4] Unlike PCMX, which is substituted at the 4-position, this specific isomer features a chlorine atom at the 3-position, sandwiched between two methyl groups. This steric arrangement significantly alters its reactivity and biological profile, making it a distinct entity in medicinal chemistry and organic synthesis.

Nomenclature & Synonyms

The correct identification of this compound is critical to avoid experimental error, particularly given the prevalence of its isomers.

| Nomenclature Standard | Name / Identifier | Notes |

| IUPAC Name | 3-Chloro-2,4-dimethylphenol | Preferred Systematic Name |

| Common Synonyms | 3-Chloro-2,4-xylenol | "Xylenol" denotes dimethylphenol |

| CAS Registry Number | 56680-84-3 | Distinct from PCMX (88-04-0) |

| InChI Key | BQMOUSPMWQFEPF-UHFFFAOYSA-N | Unique digital identifier |

| Molecular Formula | C₈H₉ClO | MW: 156.61 g/mol |

Critical Distinction: Researchers must not confuse this compound with 4-Chloro-3,5-dimethylphenol (PCMX) . PCMX is the active ingredient in antiseptics like Dettol™.[4][5][6] 3-Chloro-2,4-dimethylphenol is a structural analog often used as a synthesis building block or research standard for impurity profiling.

Physicochemical Profile

The following data aggregates experimental and predicted values. The steric hindrance at the 3-position (flanked by methyls) results in a distinct physicochemical fingerprint compared to its isomers.

| Property | Value | Source/Method |

| Appearance | White to off-white crystalline solid | Experimental |

| Melting Point | 67 – 68 °C | Experimental [1] |

| Boiling Point | ~225 °C (Predicted) | ACD/Labs |

| Acidity (pKa) | 10.23 ± 0.23 | Predicted (Phenolic OH) |

| LogP (Octanol/Water) | 2.90 | Computed (XLogP3) [2] |

| Solubility | Soluble in ethanol, DMSO, chloroform; Low in water | Experimental |

| H-Bond Donors | 1 (Phenolic OH) | Structural |

| H-Bond Acceptors | 1 (Phenolic Oxygen) | Structural |

Synthesis & Manufacturing Methodologies

Synthesizing 3-Chloro-2,4-dimethylphenol presents a regiochemical challenge.

The Regioselectivity Problem

Direct chlorination of 2,4-dimethylphenol (2,4-xylenol) is dominated by the strong ortho/para directing effect of the hydroxyl group.

-

Hydroxyl Effect: Directs to position 6 (ortho).

-

Methyl Effects: Weakly activate positions 3 and 5.

-

Result: The major product of direct chlorination is 6-chloro-2,4-dimethylphenol . The target 3-chloro isomer is sterically hindered and forms only in trace amounts via this route.

Protocol: Indirect Synthesis via Sandmeyer Reaction

To achieve high purity, a "Bottom-Up" approach using a diazonium intermediate is required. This pathway ensures the chlorine is installed at the correct position before the phenol functionality is finalized, or vice-versa using an aniline precursor.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the logical flow for the high-purity synthesis compared to the flawed direct chlorination route.

Caption: Comparative synthesis logic. The indirect route (top) avoids the directing conflict of the phenol group, ensuring the chlorine is placed at the sterically hindered 3-position.

Experimental Protocol (Diazotization Route)

Note: This is a generalized procedure for converting a chloro-aniline to a chloro-phenol, adapted for the specific steric constraints of xylenols.

-

Precursor Preparation: Dissolve 0.1 mol of 3-chloro-2,4-dimethylaniline (commercially available or synthesized via nitration of 2-chloro-m-xylene) in 40 mL of 35% H₂SO₄.

-

Diazotization: Cool the solution to 0–5 °C in an ice bath. Add dropwise a solution of sodium nitrite (NaNO₂, 0.11 mol) in water, maintaining temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

Hydrolysis: Prepare a separate vessel with 100 mL of 50% H₂SO₄ and heat to boiling (~140 °C).

-

Addition: Slowly add the cold diazonium solution to the boiling acid. The rapid evolution of nitrogen gas indicates the conversion of the diazo group to a hydroxyl group.

-

Isolation: Steam distill the reaction mixture. The 3-chloro-2,4-dimethylphenol will co-distill with water.

-

Purification: Extract the distillate with dichloromethane (DCM). Dry over MgSO₄ and evaporate.[7] Recrystallize from hexane/benzene to yield white needles.

Analytical Characterization

To validate the identity of 3-Chloro-2,4-dimethylphenol and distinguish it from isomers, use the following spectroscopic markers.

1H NMR Spectroscopy (Predicted in CDCl₃)

-

δ 2.20 ppm (s, 3H): Methyl group at position 2 (shielded by adjacent Cl and OH).

-

δ 2.35 ppm (s, 3H): Methyl group at position 4.

-

δ 5.10 ppm (s, 1H): Phenolic OH (broad, exchangeable).

-

δ 6.90 ppm (d, 1H, J=8.0 Hz): Aromatic proton at position 5.

-

δ 7.15 ppm (d, 1H, J=8.0 Hz): Aromatic proton at position 6.

-

Differentiation: The coupling pattern (AB system or two doublets) distinguishes it from PCMX, which would show two singlets (isolated protons at 2 and 6) due to its symmetry.

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 156 (100%) and 158 (33%) showing the characteristic Chlorine isotope pattern (3:1 ratio).

-

Fragmentation: Loss of methyl (M-15) and loss of CO (M-28) are common phenolic fragments.

Safety & Handling (SDS Summary)

As a chlorinated phenol, this compound requires strict safety protocols.

-

Hazards (GHS Classification):

-

H314: Causes severe skin burns and eye damage (Corrosive).

-

H302: Harmful if swallowed.

-

H411: Toxic to aquatic life with long-lasting effects.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and chemical splash goggles.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation, although it is relatively stable compared to non-chlorinated phenols.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17911750, 3-Chloro-2,4-dimethylphenol. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. echemi.com [echemi.com]

- 7. 2,4-Dichloro-3,5-dimethylphenol synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

chlorination protocols for 2,4-dimethylphenol

Executive Summary

This guide details the regioselective chlorination of 2,4-dimethylphenol (2,4-xylenol) to synthesize 6-chloro-2,4-dimethylphenol . This transformation is critical in the development of antiseptic intermediates, agrichemicals, and phenolic resins.

Unlike 3,5-dimethylphenol (which yields the widely known PCMX), the 2,4-isomer presents a unique steric and electronic landscape. The primary challenge is not activating the ring, but controlling the exothermicity and preventing over-chlorination to polychlorinated byproducts or quinones. This note presents three validated protocols ranging from high-precision laboratory synthesis to scalable industrial methods.

Mechanistic Grounding & Regioselectivity

To design a robust protocol, one must first understand the electronic "traffic rules" of the substrate.

-

Directing Groups:

-

Hydroxyl (-OH) at C1: Strong activator, ortho, para-director.

-

Methyl (-CH₃) at C2: Weak activator, ortho, para-director.

-

Methyl (-CH₃) at C4: Weak activator, ortho, para-director.

-

The Conflict & Resolution:

-

The C4 (para) position is blocked by a methyl group.

-

The C2 (ortho) position is blocked by a methyl group.

-

The C6 (ortho) position is open and strongly activated by the -OH group.

-

The C3 and C5 (meta) positions are deactivated relative to C6 by the -OH group, despite being activated by the methyls.

Figure 1: Reaction pathway showing the dominant formation of the 6-chloro isomer.

Protocol A: High-Purity Synthesis using Sulfuryl Chloride ( )

Best for: Laboratory scale, drug discovery, and applications requiring high purity (>98%).

Mechanism:

Reagents & Equipment

-

Substrate: 2,4-Dimethylphenol (1.0 eq).[6]

-

Reagent: Sulfuryl Chloride (1.05 eq).

-

Solvent: Dichloromethane (DCM) or Chloroform (

). -

Apparatus: 3-neck round bottom flask, dropping funnel, reflux condenser, inert gas (N2) inlet, caustic scrubber (for HCl/SO2 gas).

Step-by-Step Procedure

-

Preparation: Dissolve 12.2 g (100 mmol) of 2,4-dimethylphenol in 100 mL of dry DCM in the reaction flask. Cool the solution to 0–5°C using an ice bath.

-

Addition: Charge the dropping funnel with 14.2 g (105 mmol) of Sulfuryl Chloride. Add dropwise over 60 minutes.

-

Critical Control Point: Maintain internal temperature below 10°C. Rapid addition causes local heating and byproduct formation.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS. The starting material spot should disappear.

-

-

Quenching: Pour the reaction mixture into 200 mL of ice-cold water.

-

Workup: Separate the organic layer.[6] Wash sequentially with:

-

Water (2 x 50 mL)

-

Saturated

(to remove acidic impurities) -

Brine (1 x 50 mL)

-

-

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from Hexane/Toluene if necessary, though the crude yield is often sufficiently pure.

Figure 2: Workflow for Sulfuryl Chloride based chlorination.

Protocol B: Scalable Synthesis using Chlorine Gas ( )

Best for: Pilot plant and industrial manufacturing. Key Challenge: Heat management. The reaction is highly exothermic.

Operational Parameters

| Parameter | Specification | Rationale |

| Phase | Molten or Solution | Molten (neat) avoids solvent recycling; Solution (Chlorobenzene) offers better heat control. |

| Temperature | 40–60°C | High enough to keep substrate molten, low enough to prevent di-chlorination. |

| Stoichiometry | 0.95 – 1.0 eq | Slight deficit of |

Procedure (Solution Method)

-

Dissolve 2,4-dimethylphenol in Chlorobenzene (1:3 w/w ratio).

-

Heat to 45°C.

-

Sparge

gas through the solution at a controlled rate. -

Endpoint Detection: Monitor the reaction by measuring the specific gravity or by GC sampling. The reaction is complete when the unreacted phenol drops below 1%.

-

Degassing: Purge with Nitrogen to remove residual HCl and

. -

Distillation: Fractional distillation is required to separate the solvent and purify the product.[5]

Analytical Validation & QC

To confirm the identity of 6-chloro-2,4-dimethylphenol , use the following markers:

-

1H NMR (CDCl3, 400 MHz):

- 2.25 ppm (s, 3H): Methyl at C2.

- 2.30 ppm (s, 3H): Methyl at C4.

- 5.30 ppm (s, 1H): -OH (broad, exchangeable).

- 6.85 ppm (s, 1H): Aromatic proton at C5.

- 7.00 ppm (s, 1H): Aromatic proton at C3.

-

Note: The loss of the signal corresponding to H6 and the retention of the meta-coupling (or singlet appearance due to substitution pattern) confirms regioselectivity.

-

Mass Spectrometry (GC-MS):

-

Molecular Ion (

): m/z 156 (35-Cl) and 158 (37-Cl) in a 3:1 ratio. -

Fragmentation: Loss of methyl (

) and CO (

-

Safety & Hazards

-

Sulfuryl Chloride: Highly corrosive, reacts violently with water to release HCl and SO2. Handle only in a fume hood.

-

Chlorine Gas: Pulmonary irritant. Use dedicated gas sensing equipment and emergency shut-off valves.

-

2,4-Dimethylphenol: Toxic by ingestion and skin contact. Rapidly absorbed through skin. Wear nitrile gloves and face shield.

References

-

Preparation of Chlorinated Xylenols. German Patent DE2649112A1. (1977). Describes industrial chlorination methods for xylenol isomers.

-

Mechanism and Stereochemistry of Chlorination of Dimethylphenols. Australian Journal of Chemistry, 47(2), 279–288. (1994). Provides mechanistic insights into the chlorination of substituted phenols.

-

Sulfuryl Chloride in Organic Synthesis. Wikipedia/Chemical Data. General properties and handling of the reagent.

-

2,4-Dimethylphenol Safety Data. PubChem CID 7771. National Library of Medicine.

Sources

- 1. 2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DE4223979C2 - Process for the preparation of 2,4-dimethylphenol - Google Patents [patents.google.com]

- 3. Phenol, 2,4-dimethyl- [webbook.nist.gov]

- 4. EP0406169A1 - 2,4-Dimethyl-6-s-alkyl-phenols - Google Patents [patents.google.com]

- 5. 2,4-dimethylphenol [sitem.herts.ac.uk]

- 6. 2,4-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]

selective synthesis of 3-chloro-2,4-dimethylphenol intermediate

Application Note: Regioselective Synthesis of 3-Chloro-2,4-Dimethylphenol Intermediate

Executive Summary & Strategic Rationale

The Challenge: The synthesis of 3-chloro-2,4-dimethylphenol (3-chloro-2,4-xylenol) presents a classic problem in electrophilic aromatic substitution (EAS). Direct chlorination of 2,4-dimethylphenol is dominated by the strong ortho/para directing power of the hydroxyl group (-OH) and the steric influence of the methyl groups.

-

Direct Chlorination Outcome: The hydroxyl group directs incoming electrophiles to the ortho (C6) position. The C3 position is sterically "sandwiched" between two methyl groups (at C2 and C4) and is meta to the activating hydroxyl, making it electronically and sterically unfavorable. Consequently, direct chlorination yields 6-chloro-2,4-dimethylphenol almost exclusively.

-

The Solution: To achieve high regioselectivity for the 3-isomer, we must bypass the directing influence of the phenol group. This protocol details an Indirect Construction Strategy : establishing the chlorination pattern on the xylene ring before introducing the hydroxyl functionality via a diazonium hydrolysis pathway.

Target Audience: Medicinal chemists and process engineers dealing with hindered phenolic intermediates for agrochemical (e.g., herbicide safeners) or pharmaceutical synthesis.

Chemistry Strategy & Mechanism

The synthesis relies on the "Isomer-Specific Functionalization" of m-xylene. By starting with 2-chloro-1,3-dimethylbenzene (2-chloro-m-xylene), we utilize the directing effects of the chlorine and methyl groups to force nitration to the desired position, followed by conversion of the nitro group to a phenol.

Pathway Logic:

-

Precursor Selection: 2-Chloro-1,3-dimethylbenzene (commercially available or synthesized from m-xylene).

-

Regioselective Nitration: The C4 position is activated by the C1-methyl (para) and C3-methyl (ortho), while being meta to the deactivating chlorine. This favors nitration at C4 (and C6, which is symmetric in the precursor but distinct in the final phenol).

-

Functional Group Interconversion: Reduction of the nitro group to an aniline, followed by diazotization and hydrolysis, yields the target phenol with the chlorine atom perfectly positioned at C3 (relative to the new OH at C1).

Caption: Figure 1. Retrosynthetic strategy avoiding direct phenol chlorination to ensure 3-chloro regioselectivity.

Detailed Experimental Protocol

Stage 1: Nitration of 2-Chloro-1,3-dimethylbenzene

Objective: Introduce a nitrogen handle at the C4 position.

Reagents:

-

2-Chloro-1,3-dimethylbenzene (CAS 6781-98-2): 14.06 g (0.1 mol)

-

Nitric Acid (65%): 7.0 mL

-

Sulfuric Acid (conc.): 20 mL

-

Dichloromethane (DCM): 50 mL

Procedure:

-

Setup: Charge a 250 mL three-neck round-bottom flask with 2-chloro-1,3-dimethylbenzene and DCM. Cool to 0–5°C using an ice-salt bath.

-

Acid Mix: In a separate beaker, carefully mix Nitric Acid and Sulfuric Acid (maintain <20°C).

-

Addition: Dropwise add the mixed acid to the reaction flask over 30 minutes, maintaining internal temperature <10°C. Caution: Exothermic.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Pour mixture onto 200 g crushed ice. Extract with DCM (3 x 50 mL). Wash organic layer with sat. NaHCO3 and brine. Dry over MgSO4 and concentrate.

-

Purification: The crude contains 4-nitro and 6-nitro isomers. Recrystallize from Ethanol to isolate 4-nitro-2-chloro-1,3-dimethylbenzene (Yield target: ~60-70%).

Stage 2: Reduction to Aniline

Objective: Convert Nitro group to Amine.

Reagents:

-

4-Nitro-2-chloro-1,3-dimethylbenzene (from Stage 1)

-

Iron powder (3 eq) / NH4Cl (aq) OR H2 (1 atm) / Pd/C (5%)

-

Ethanol/Water (4:1)

Procedure (Fe/NH4Cl Method):

-

Suspend nitro compound in Ethanol/Water. Add NH4Cl and Iron powder.

-

Reflux at 80°C for 4 hours.

-

Filter hot through Celite to remove iron residues.

-

Concentrate filtrate to obtain 4-amino-2-chloro-1,3-dimethylbenzene (3-chloro-2,4-xylidine).

Stage 3: Diazotization and Hydrolysis (The Critical Step)

Objective: Convert Amine to Phenol.

Reagents:

-

3-Chloro-2,4-xylidine (0.05 mol)

-

Sulfuric Acid (35% aq): 40 mL

-

Sodium Nitrite (NaNO2): 3.8 g (0.055 mol) in 10 mL water

-

Urea (trace)

Procedure:

-

Salt Formation: Suspend the amine in 35% H2SO4 in a 250 mL flask. Heat gently to dissolve, then cool rapidly to 0–5°C to precipitate the amine sulfate as a fine slurry.

-

Diazotization: Add NaNO2 solution dropwise under the surface of the liquid, keeping temp <5°C. Stir for 30 min.

-

Test: Solution should turn starch-iodide paper blue. Add trace Urea to destroy excess nitrous acid (until paper no longer turns blue).

-

-

Hydrolysis:

-

Prepare a separate flask with 50 mL of 10% H2SO4 and heat to boiling (100°C) .

-

Slowly drip the cold diazonium salt solution into the boiling acid.

-

Note: The diazonium salt decomposes instantly upon hitting the hot acid, releasing N2 gas and forming the phenol.

-

Steam Distillation: Simultaneously steam distill the product as it forms to prevent coupling side reactions (azo dye formation).

-

-

Isolation: Collect the steam distillate. The product, 3-chloro-2,4-dimethylphenol , will crystallize or separate as an oil upon cooling.

-

Final Purification: Recrystallize from Petroleum Ether/Benzene or sublime.

Analytical Validation & Specifications

Data Summary Table: 3-Chloro-2,4-Dimethylphenol

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 67 – 68 °C | Capillary Method |

| Purity (HPLC) | > 98.5% (Area %) | C18 Column, MeOH/H2O |

| Regioselectivity | > 99% (No 6-chloro isomer) | 1H-NMR |

| Mass Spec | [M-H]- = 155.0 (Cl isotope pattern) | LC-MS (ESI-) |

NMR Validation (400 MHz, CDCl3):

-

δ 2.25 (s, 3H): Methyl at C2.

-

δ 2.30 (s, 3H): Methyl at C4.

-

δ 6.85 (d, 1H): Aromatic proton at C5 (ortho to C4-Me).

-

δ 7.05 (d, 1H): Aromatic proton at C6 (ortho to OH).

-

Note: The coupling pattern (AB system) confirms the adjacent protons at C5 and C6, proving the C3 position is substituted.

Safety & Handling

-

Diazonium Salts: Potentially explosive if dried. Keep in solution and process immediately.

-

Chlorinated Phenols: Toxic by ingestion and skin contact. Use nitrile gloves and work in a fume hood.

-

Nitration: Highly exothermic. Strict temperature control is required to prevent thermal runaway.

References

Troubleshooting & Optimization

purification of 3-Chloro-2,4-dimethylphenol by recrystallization

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification of 3-Chloro-2,4-dimethylphenol (CAS 56680-84-3)

Executive Summary

Purifying 3-Chloro-2,4-dimethylphenol (also known as 3-chloro-2,4-xylenol) presents a specific thermodynamic challenge due to its relatively low melting point (67–68 °C ). Standard high-temperature recrystallization protocols often fail, resulting in "oiling out"—a phenomenon where the compound separates as a liquid emulsion rather than a crystalline solid.

This guide provides a scientifically grounded protocol to bypass liquid-liquid phase separation (LLPS) and achieve high-purity crystalline isolation.

Part 1: Solvent Selection Strategy

Q1: What is the optimal solvent system for this specific phenol? A: The most robust solvent system is n-Hexane or a Petroleum Ether (60–80 °C fraction) .

-

The Logic: Phenols are moderately polar but contain a significant hydrophobic aromatic core. While alcohols (methanol/ethanol) dissolve them well, they often require water as a co-solvent to induce precipitation. Adding water to a low-melting solid like 3-Chloro-2,4-dimethylphenol drastically increases the risk of oiling out because water acts as an anti-solvent that forces the hydrophobic phenol out of solution rapidly, often above its melting point.

-

The Solution: Non-polar aliphatic hydrocarbons (hexanes) exhibit a steep solubility curve for xylenols—high solubility near boiling (69 °C) and very low solubility at 0 °C. Crucially, the boiling point of hexane (69 °C) is almost identical to the melting point of your target (67–68 °C), preventing you from overheating the solution to a range where stable oils form.

Q2: Can I use Toluene or Benzene? A: Avoid Toluene. While chemically suitable, Toluene boils at 110.6 °C. If you dissolve your compound at this temperature, you are operating 40 °C above the compound's melting point. As you cool, the solution will likely hit the saturation point while still above 68 °C, causing the phenol to separate as a liquid oil saturated with impurities.

Q3: Summary of Solvent Suitability

| Solvent System | Suitability | Risk Factor | Mechanism of Action |

| n-Hexane | High | Low | Steep solubility curve; BP matches MP. |

| Petroleum Ether (40-60) | Medium | Medium | Evaporates too fast; requires very low temp to crystallize. |

| Ethanol/Water | Low | High (Oiling Out) | Water induces liquid-liquid phase separation before crystallization. |

| Toluene | Low | High (Oiling Out) | High BP promotes separation of molten phenol. |

Part 2: Optimized Recrystallization Protocol

Q4: What is the step-by-step workflow to ensure crystal formation? A: Follow this "Metastable Zone" protocol to keep the system in the crystallization region of the phase diagram.

1. Dissolution (The "Just-Below-Boiling" Rule):

-

Place crude 3-Chloro-2,4-dimethylphenol in a flask.

-

Add n-Hexane slowly while heating in a water bath set to 60 °C (do not exceed 65 °C).

-

Target: Dissolve the solid completely using the minimum amount of solvent necessary.

-

Technical Note: If you see oily droplets at the bottom that refuse to dissolve, you may have insoluble impurities or water. Decant the clear upper layer to a clean flask.

2. Hot Filtration (Optional but Recommended):

-

If the solution is cloudy or colored, add activated carbon (1-2% by weight), stir for 5 minutes, and filter through a pre-warmed funnel.

-

Critical: The funnel must be warm to prevent premature crystallization (or oiling) on the filter paper.

3. Controlled Cooling (The "Seeding" Step):

-

Remove the flask from heat. Let it cool to ambient temperature slowly.

-

The Critical Moment: At approximately 55–60 °C, add a seed crystal of pure 3-Chloro-2,4-dimethylphenol.

-

Why? Seeding provides a template for nucleation, bypassing the energy barrier required to form the first crystal. This prevents the solution from becoming super-saturated to the point where it spontaneously separates as an oil.

4. Crystallization & Isolation:

-

Once the flask reaches room temperature, move it to a refrigerator (4 °C) or ice bath.

-

Allow to stand for 1–2 hours.

-

Filter the white needles via vacuum filtration.

-

Wash with cold hexane (0 °C).

5. Drying:

-

Dry in a vacuum desiccator at room temperature.

-

Warning: Do not oven dry above 40 °C; you risk melting the purified product.

Part 3: Troubleshooting "Oiling Out"

Q5: My solution turned into a cloudy emulsion and settled as a blob of oil. What happened? A: You encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the saturation limit is reached at a temperature higher than the melting point (68 °C). The "precipitate" is liquid phenol. This liquid phase is an excellent solvent for impurities, so if it solidifies later, it will be impure.

Corrective Action:

-

Reheat the mixture until the oil redissolves (add a small amount of extra hexane if needed to clear the solution).

-

Cool more slowly with vigorous stirring.

-

Seed the solution at a higher temperature (approx. 60 °C).

-

Scratch the inner wall of the flask with a glass rod. The friction creates micro-nucleation sites.

Part 4: Process Visualization

Figure 1: Recrystallization Decision Logic

This workflow illustrates the decision-making process to avoid oiling out.

Caption: Decision tree for the purification of low-melting phenols, emphasizing the loop to correct oiling out.

Figure 2: The Mechanism of Oiling Out

Understanding the thermodynamic trap of low-melting solids.

Caption: Thermodynamic pathway comparison. Path B is required for successful purification.

References

-

PubChem. (2025).[1] 3-Chloro-2,4-dimethylphenol (Compound).[2][3][4][5][6] National Library of Medicine. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Troubleshooting. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Retrieved from [Link]

Sources

- 1. 2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CH644853A5 - Benzoxazolonderivate, verfahren zu ihrer herstellung und praeparate, welche sie enthalten. - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. CAS No. 56680-84-3 Specifications | Ambeed [ambeed.com]

- 6. Page loading... [wap.guidechem.com]

Technical Support Center: Synthesis of 4-Chloro-3,5-dimethylphenol (Chloroxylenol/PCMX)

A Senior Application Scientist's Guide to Reaction Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of 4-chloro-3,5-dimethylphenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis.

A point of clarification: The compound is occasionally referred to by non-standard names such as 3-chloro-2,4-xylenol. However, the globally recognized and commercially significant antiseptic is 4-chloro-3,5-dimethylphenol (CAS No. 88-04-0), also known as Chloroxylenol or PCMX.[1] This guide will focus on the optimized synthesis of this specific isomer, which is most commonly prepared via the electrophilic chlorination of 3,5-dimethylphenol (3,5-xylenol).

Part 1: Reaction Overview & Key Challenges

The synthesis of 4-chloro-3,5-dimethylphenol is a classic example of an electrophilic aromatic substitution. The hydroxyl group of the starting material, 3,5-dimethylphenol, is a powerful activating group, directing the incoming electrophile (a chloronium ion or its equivalent) to the ortho and para positions. In this specific molecule, the 4-position is para to the hydroxyl group, while the 2- and 6-positions are ortho. The primary challenge is to achieve high selectivity for the desired 4-chloro isomer while minimizing the formation of the 2-chloro isomer and di-chlorinated species.

Caption: Fig. 1: Synthesis of 4-Chloro-3,5-dimethylphenol

Part 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis.

Q1: Why is sulfuryl chloride (SO₂Cl₂) often preferred over chlorine gas (Cl₂) for this reaction?

A1: While chlorine gas can be used, sulfuryl chloride is often chosen in a laboratory or fine chemical setting for several reasons. It is a liquid, making it easier and safer to handle and measure accurately compared to gaseous chlorine.[2] The reaction with sulfuryl chloride can be performed under milder conditions, which helps suppress the formation of dichlorinated and other byproducts.[2] The reaction byproducts from sulfuryl chloride are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture and neutralized in a scrubber.

Q2: What is the underlying mechanism of the chlorination of 3,5-dimethylphenol?

A2: The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl (-OH) group on the phenol ring is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho (2,6) and para (4) positions.[3] Sulfuryl chloride acts as the source of the electrophile. The electrophile attacks the electron-rich ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (which can be the solvent or another molecule) then removes a proton from the carbon bearing the new chloro group, restoring the aromaticity of the ring to yield the final product.

Q3: What are the primary byproducts, and why do they form?

A3: The main byproducts are:

-

2-Chloro-3,5-dimethylphenol: This isomer forms because the ortho positions (2 and 6) are also electronically activated by the hydroxyl group. Controlling reaction conditions is key to favoring para-substitution over ortho.

-

2,4-Dichloro-3,5-dimethylphenol: This results from over-chlorination. The initial product, 4-chloro-3,5-dimethylphenol, is still an activated phenol and can undergo a second chlorination if excess chlorinating agent is present or if reaction conditions are too harsh.[4]

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem 1: Low Yield or Incomplete Conversion

Q: My reaction yield is poor, and analysis (GC/HPLC) shows a large amount of unreacted 3,5-dimethylphenol. What factors should I investigate?

A: Low conversion is typically tied to reaction parameters or reagent quality. Consider the following:

-

Stoichiometry: Ensure a slight molar excess of sulfuryl chloride is not being used. A 1:1 molar ratio is a good starting point.[5] Using a sub-stoichiometric amount will naturally lead to incomplete conversion.

-

Temperature Control: The reaction temperature is critical. While some procedures use temperatures between 15-25°C[4], others may go up to 40°C.[6] If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion within the allotted time. Conversely, excessively high temperatures can lead to byproduct formation.

-

Reaction Time: Chlorination times can range from 2 to 24 hours.[4] If your reaction time is on the shorter end, you may need to extend it. It is highly recommended to monitor the reaction's progress using an appropriate technique like GC or TLC to determine when the starting material has been consumed.

-

Reagent Purity: Ensure your 3,5-dimethylphenol is pure and dry. Impurities can interfere with the reaction. Sulfuryl chloride should be fresh or properly stored, as it can decompose over time.

Problem 2: Poor Selectivity (High Isomeric Impurity)

Q: My product contains a significant amount of the 2-chloro-3,5-dimethylphenol isomer. How can I improve the selectivity for the desired 4-chloro product?

A: Improving para-selectivity is the central optimization challenge.

-

Solvent Choice: The choice of solvent can influence selectivity. Non-polar solvents like tetrachloroethylene or dichloroethane are often used.[4] Some studies suggest that specific solvent systems can improve the para/ortho ratio.

-

Temperature of Addition: The rate and temperature at which you add the sulfuryl chloride are paramount. A slow, dropwise addition at a controlled, low-to-moderate temperature (e.g., 15-25°C) is crucial.[4] This helps manage the exothermic nature of the reaction and can favor the thermodynamically more stable para product over the ortho isomer.

-

Catalysts: While many modern procedures are catalyst-free, some literature describes the use of sulfur-containing catalysts or Lewis acids like aluminum or ferric chloride to enhance para-selectivity.[7] However, these add complexity to the workup.

Data on Reaction Conditions and Product Distribution

The following table summarizes data from various sources to illustrate how conditions affect product composition.

| Starting Material | Chlorinating Agent | Solvent/System | Temperature (°C) | Time (h) | Product Distribution (Approx. %) | Reference |

| 3,5-Xylenol | Sulfuryl Chloride | Dichloroethane/Acidic Water | 15-25 | 5 | 89.2% 4-chloro, 8.5% 2-chloro, 1.2% dichloro | [4] |

| 3,5-Xylenol | Sulfuryl Chloride | Tetrachloroethylene/Acidic Water | 15-25 | 6 | 89.8% 4-chloro, 8.3% 2-chloro, 1.3% dichloro | [4] |

| m-Cresol | Sulfuryl Chloride | None (Molten) | 30-40 | 2-2.5 | Main product is 4-chloro-3-cresol | [6] |

| 3,5-Xylenol | N-Chlorosuccinimide | Carbon Tetrachloride (with AlCl₃ catalyst) | 70-80 | 1 | 64% Yield (isolated) | [8] |

Problem 3: Formation of Dichlorinated Byproducts

Q: My final product is contaminated with 2,4-dichloro-3,5-dimethylphenol. How can this be avoided?

A: Dichlorination is a classic sign of over-reaction.

-

Precise Stoichiometry: This is the most critical factor. Do not use a significant excess of sulfuryl chloride. A molar ratio of SO₂Cl₂ to 3,5-xylenol of 1.0:1.0 is a good target.[5]

-

Reaction Monitoring: As mentioned before, closely monitor the reaction. Stop the reaction as soon as the starting material is consumed to an acceptable level. Allowing the reaction to proceed for too long after the starting material is gone will inevitably lead to the chlorination of the desired product.

Problem 4: Purification Difficulties

Q: I am having trouble purifying the product. What is the recommended method?

A: The crude product is typically a solid mixture of isomers.

-

Work-up: After the reaction, the organic phase is usually washed with water and then a dilute base (like sodium bicarbonate solution) to remove acidic byproducts (HCl, SO₂) and unreacted phenol.

-

Recrystallization: This is the most common purification method. A patent suggests using chloroform for recrystallization, often with activated carbon for decolorization, to obtain white crystals of the final product.[8] Experimenting with other solvent systems like toluene/heptane mixtures may also be effective.

-

Distillation: While possible, vacuum distillation may be challenging due to the high boiling point of the product and the close boiling points of the isomers. It is generally less practical than recrystallization for achieving high purity.

Part 4: Experimental Protocols & Safety

Detailed Synthesis Protocol (Illustrative)

This protocol is a synthesis of methodologies described in the literature.[4][5]

Caption: Fig. 2: Experimental Workflow

-

Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dimethylphenol (1.0 mol, 122.17 g) in a suitable solvent such as dichloroethane (300 mL). Place the flask in a water bath to maintain temperature control. The entire apparatus must be in a well-ventilated fume hood.

-

Chlorination: Cool the solution to 15°C. Slowly add sulfuryl chloride (1.0 mol, 134.97 g, ~81 mL) dropwise from the dropping funnel over a period of 4-6 hours, ensuring the internal temperature does not exceed 25°C.[4] The reaction will generate HCl and SO₂ gas, which must be vented to a scrubber containing a basic solution (e.g., 10% NaOH).

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 15-25°C for an additional 2-4 hours, or until GC/TLC analysis indicates the consumption of the starting material.

-

Work-up: Transfer the reaction mixture to a separatory funnel. If an aqueous layer is present from a co-solvent system, separate it. Wash the organic layer sequentially with water (2 x 200 mL) and 5% sodium bicarbonate solution (2 x 150 mL) to remove residual acids.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude solid product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., chloroform or a toluene/heptane mixture) to obtain pure 4-chloro-3,5-dimethylphenol as a white crystalline solid.[8]

Mandatory Safety Precautions

Q: What are the critical safety hazards I must be aware of for this reaction?

A: This reaction involves several significant hazards that require strict safety protocols.

-

Sulfuryl Chloride (SO₂Cl₂):

-

Corrosivity: It is highly corrosive and can cause severe burns to the skin and eyes.[9] Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.

-

Inhalation Hazard: It is toxic upon inhalation, irritating the respiratory tract and potentially causing pulmonary edema.[9] All manipulations must be performed in a certified chemical fume hood.

-

Water Reactivity: Sulfuryl chloride reacts violently with water, releasing corrosive and toxic gases (HCl and SO₂).[10] Ensure all glassware is dry and avoid any contact with moisture.

-

-

Gas Evolution: The reaction produces hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are toxic and corrosive gases. The reaction apparatus must be vented to a gas scrubber.

-

Solvents: The chlorinated solvents often used (dichloroethane, carbon tetrachloride) are toxic and/or carcinogenic. Consult the specific Safety Data Sheet (SDS) for the solvent you choose and handle it with appropriate care.

References

- Preparation method of parachlorometaxylenol. (2013).

-

Study on synthesis of chloroxylenol. (n.d.). Semantic Scholar. Retrieved February 8, 2024, from [Link]

- Synthesis method of 4-chloro-3-cresol and system thereof. (2014).

- Preparation method of chloroxylenol. (2013).

-

El-Hiti, G. A. (2021). Commercially Important Chlorinated Phenols. ResearchGate. [Link]

-

Le, T. N., et al. (2017). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology Letters. [Link]

-

Chloroxylenol. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

- Preparing method for 4-chlorine-3,5-xylenol. (2013).

- METHOD OF CHLORINATION OF XYLENOLS. (1977).

-

chloroxylenol, 88-04-0. The Good Scents Company. Retrieved February 8, 2024, from [Link]

-

Alcohols, Phenols and Ethers. NCERT. Retrieved February 8, 2024, from [Link]

-

Electrophilic Substitution Reactions of Phenols. BYJU'S. Retrieved February 8, 2024, from [Link]

-

Hazardous Substance Fact Sheet: Sulfuryl Chloride. New Jersey Department of Health. Retrieved February 8, 2024, from [Link]

-

Wang, Q., et al. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. RSC Advances. [Link]

Sources

- 1. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 2. DE2649112A1 - METHOD OF CHLORINATION OF XYLENOLS - Google Patents [patents.google.com]

- 3. byjus.com [byjus.com]

- 4. CN103351283A - Preparation method of parachlorometaxylenol - Google Patents [patents.google.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103214350B - Preparation method of chloroxylenol - Google Patents [patents.google.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

Technical Support Center: Isomeric Resolution of Chlorinated Xylenols

The following technical guide serves as a specialized support center for researchers dealing with the chlorination of 3,5-dimethylphenol (3,5-xylenol). It addresses the critical challenge of separating the target antimicrobial agent 4-chloro-3,5-dimethylphenol (PCMX) from its isomeric byproduct 2-chloro-3,5-dimethylphenol (OCMX) and di-chlorinated impurities.

Current Status: Online 🟢 Operator: Senior Application Scientist Case ID: ISO-RES-PCMX-001

Executive Summary: The Ortho-Para Conflict

The chlorination of 3,5-xylenol is an electrophilic aromatic substitution governed by the hydroxyl group's activating influence. While the methyl groups at positions 3 and 5 provide steric bulk, they do not fully block the ortho positions (2 and 6). Consequently, reaction mixtures inevitably contain:

-

Impurity (Ortho): 2-chloro-3,5-dimethylphenol (OCMX).

-

Over-reaction: 2,4-dichloro-3,5-dimethylphenol (DCMX).

This guide provides the protocols to resolve these mixtures based on differential solubility and chromatographic behavior.

Module 1: Analytical Troubleshooting (The "Eyes")

Q: I cannot resolve the 2-chloro and 4-chloro isomers on my current HPLC method. They co-elute. What is wrong?

Diagnosis: Isomeric phenols possess nearly identical hydrophobicities (logP) and pKa values, making standard C18 separations difficult. Co-elution typically indicates insufficient stationary phase selectivity or incorrect pH control.

Corrective Action: You must exploit the subtle difference in molecular shape and hydrogen-bonding acidity between the ortho (intramolecular H-bond) and para (intermolecular H-bond) isomers.

Optimized HPLC Protocol:

-

Column: Phenyl-Hexyl or C18 with high carbon load (e.g., 5µm, 4.6 x 250 mm). The Phenyl-Hexyl phase offers

interactions that discriminate between the electron distributions of the isomers. -

Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v) adjusted to pH 3.0 with Phosphoric Acid.

-

Why pH 3.0? Suppressing ionization ensures both species remain neutral, maximizing interaction with the stationary phase.

-

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV @ 280 nm.

| Compound | Approx.[1][2][4][5][6][7][8][9] Relative Retention (RRT) | Mechanism of Separation |

| 2-chloro isomer (OCMX) | 0.92 | Intramolecular H-bonding reduces polarity slightly, eluting earlier in RP. |

| 4-chloro isomer (PCMX) | 1.00 (Reference) | Fully available hydroxyl interacts stronger with mobile phase water, eluting later. |

| 2,4-dichloro isomer | 1.2 - 1.4 | Increased hydrophobicity (two chlorines) increases retention significantly. |

Module 2: Purification & Separation (The "Hands")[13]

Q: My recrystallization resulted in a persistent "oil" at the bottom of the flask instead of crystals. How do I recover the solid?

Root Cause Analysis: "Oiling out" occurs when the impurity profile (specifically the 2-chloro isomer) depresses the melting point of the mixture below the temperature at which the solution becomes saturated. You have formed a stable supercooled liquid phase rather than a crystal lattice.

Troubleshooting Protocol:

-

The "Cloud Point" Reheat: Re-dissolve the oil by heating the mixture back to reflux.

-

Solvent Modification: Add a small quantity (5-10% v/v) of a polar co-solvent (e.g., Ethanol) if you are using a non-polar solvent like Benzene or Toluene. This disrupts the impurity-solute clusters.

-

Seeding (Critical): Cool the solution slowly to 5°C above the temperature where oiling previously occurred. Add pure seed crystals of PCMX.

-